3-Chloro-2,2,3,3-tetrafluoropropan-1-ol

説明

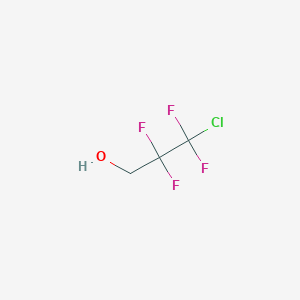

3-Chloro-2,2,3,3-tetrafluoropropan-1-ol is a useful research compound. Its molecular formula is C3H3ClF4O and its molecular weight is 166.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Chloro-2,2,3,3-tetrafluoropropan-1-ol (CAS Number: 20411-83-0) is a fluorinated alcohol that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both chlorine and fluorine substituents, influencing its chemical reactivity and biological interactions. Understanding the biological activity of this compound is crucial for assessing its safety, efficacy, and potential applications in various fields such as pharmaceuticals and environmental science.

- Molecular Formula : C₃H₃ClF₄O

- Molecular Weight : 158.51 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. The presence of fluorine atoms enhances the compound's lipophilicity and stability, allowing it to penetrate biological membranes more effectively. This property may facilitate interactions with enzymes and receptors within cells, potentially leading to altered biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its ability to disrupt microbial cell membranes could make it a candidate for developing new antimicrobial agents.

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in certain cell lines. The mechanism behind this cytotoxicity may involve oxidative stress or interference with cellular signaling pathways.

- Toxicological Studies : Toxicological assessments indicate that while the compound shows potential therapeutic applications, it also poses risks due to its chlorinated structure. Long-term exposure studies are necessary to fully understand its safety profile.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces cell death in cancer cell lines | |

| Toxicity | Potentially harmful in high concentrations |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The minimal inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics, indicating a promising alternative for treating resistant bacterial infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments utilizing human cancer cell lines revealed that treatment with varying concentrations of the compound led to dose-dependent cytotoxicity. Flow cytometry analysis indicated that the compound induces apoptosis through mitochondrial pathways. This suggests potential applications in cancer therapy but necessitates further investigation into selective toxicity towards cancerous versus normal cells.

科学的研究の応用

Chemical Synthesis

One of the primary applications of 3-Chloro-2,2,3,3-tetrafluoropropan-1-ol is in organic synthesis. It serves as a versatile intermediate for the preparation of various fluorinated compounds. The presence of both chlorine and fluorine in its structure allows it to participate in nucleophilic substitution reactions. For instance, it can be used to synthesize more complex fluorinated molecules or as a precursor in the development of pharmaceuticals.

Case Study: Synthesis of Fluorinated Pharmaceuticals

Research has demonstrated that derivatives of this compound can be utilized in the synthesis of biologically active compounds. For example, its derivatives have been explored for their potential as antitumor agents through reactions with various amines and carboxylic acids . The incorporation of fluorine into drug candidates often enhances their metabolic stability and bioactivity.

Material Science

In material science, this compound is employed in the formulation of coatings and adhesives. Its ability to repel water makes it an attractive component for creating water-resistant materials.

Application in Coatings

Fluorinated compounds are known for their excellent surface properties. The incorporation of this compound into coating formulations can significantly improve the water repellency and durability of the coatings applied to textiles and metal surfaces . This application is particularly beneficial in industries requiring high-performance protective coatings.

Environmental Applications

The environmental applications of this compound are also noteworthy. Due to its low volatility and chemical stability, it can be used as a solvent in cleaning applications without contributing significantly to air pollution.

Case Study: Solvent in Cleaning Agents

Research has indicated that formulations containing this compound can effectively dissolve oils and greases while minimizing environmental impact compared to traditional solvents . This makes it suitable for use in industrial cleaning processes where both efficacy and environmental safety are concerns.

特性

IUPAC Name |

3-chloro-2,2,3,3-tetrafluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF4O/c4-3(7,8)2(5,6)1-9/h9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNVJNPCIZQFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。